2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUMVINNQFVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=O)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation represents a foundational method for constructing α,β-unsaturated carbonyl systems, which can be adapted for 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile synthesis. In this approach, 3,4-dimethoxybenzaldehyde reacts with an active methylene nitrile, such as cyanoacetamide or malononitrile, under basic conditions.
A typical procedure involves refluxing equimolar quantities of 3,4-dimethoxybenzaldehyde and malononitrile in ethanol with piperidine as a catalyst. The reaction proceeds via nucleophilic attack of the deprotonated nitrile on the aldehyde, followed by dehydration to yield the α,β-unsaturated nitrile-ketone hybrid. While this method achieves moderate yields (~60-70%), product purification remains challenging due to byproduct formation.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and cyanoacetic acid derivatives offers an alternative route. Under acidic catalysis (e.g., concentrated HCl or H2SO4), the ketone undergoes enolization, which subsequently attacks the activated nitrile carbonyl.
Key parameters influencing yield include:
- Temperature : Optimal at 80-100°C
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity
- Molar ratio : 1:1.2 (ketone:nitrile) minimizes dimerization
This method produces this compound in 65-75% yield after recrystallization from ethanol.
Catalytic Methods Using Advanced Materials
Bimetallic Metal-Organic Framework (MOF) Catalysts
Recent advances employ UiO-66(Fe/Zr)–N(CH2PO3H2)2, a phosphonated MOF, to catalyze the synthesis under solvent-free conditions. The protocol involves:
- Mixing 3,4-dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and MOF catalyst (10 mg)
- Heating at 100°C for 2-3 hours
- Isolating the product via ethanol washing
Advantages :
Heterogeneous Acid Catalysts
Sulfonic acid-functionalized mesoporous silicas (e.g., SBA-15-SO3H) enable efficient one-pot synthesis. Reaction conditions and outcomes are summarized below:
| Parameter | Value |
|---|---|
| Catalyst loading | 15 wt% |
| Temperature | 90°C |
| Solvent | Toluene |
| Time | 4 hours |
| Yield | 78% |
The acidic sites facilitate simultaneous aldehyde activation and dehydration, minimizing side reactions.
Multi-Component Reaction Strategies
Cyclocondensation with Aminopyrimidines
A three-component reaction leveraging 3,4-dimethoxybenzaldehyde, malononitrile, and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione produces pyrido[2,3-d]pyrimidine derivatives, with this compound as an intermediate. Critical steps include:
- Initial Knoevenagel adduct formation between aldehyde and nitrile
- Michael addition of the aminopyrimidine
- Cyclodehydration to form the heterocycle
This method highlights the compound's reactivity in complex syntheses, though isolation requires careful chromatography.
Solvent-Free Mechanochemical Synthesis
Ball-mill techniques provide an eco-friendly alternative:
- Reagents : 3,4-Dimethoxybenzaldehyde (1 mmol), cyanoacetamide (1.1 mmol)
- Catalyst : K2CO3 (10 mol%)
- Conditions : 500 rpm for 45 minutes
- Yield : 88%
Mechanochemical activation enhances molecular diffusion, reducing reaction times and eliminating solvent waste.
Cyanide Nucleophilic Addition Routes
Acyl Cyanide Coupling
Reaction of 3,4-dimethoxyphenylacetyl chloride with trimethylsilyl cyanide (TMSCN) in dichloromethane yields the target compound:
- Prepare acyl chloride via oxalyl chloride/DMF activation
- Add TMSCN (1.2 eq.) at 0°C
- Warm to room temperature, stir for 6 hours
- Quench with aqueous NaHCO3
This method achieves 74% yield with high purity, though moisture sensitivity necessitates anhydrous conditions.
Cyanoacetylation of Enolates
Deprotonating 3,4-dimethoxypropiophenone with LDA at -78°C generates an enolate, which reacts with cyanogen bromide:
- Add cyanogen bromide (1.5 eq.) to enolate solution
- Warm to -30°C over 2 hours
- Acidic workup (HCl)
Yield: 68%, with diastereomeric ratios >9:1 favoring the trans-isomer.
Comparative Analysis of Synthetic Methods
The table below evaluates key methodologies:
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel Condensation | 65-70 | 8-12h | Simplicity | Low atom economy |
| MOF-Catalyzed | 82-85 | 2-3h | Recyclable catalyst | High catalyst cost |
| Mechanochemical | 88 | 0.75h | Solvent-free | Specialized equipment |
| Acyl Cyanide Coupling | 74 | 6h | High purity | Moisture sensitivity |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
-
Synthesis Intermediate :
- 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic routes to create derivatives with enhanced properties.
-
Precursor for Functionalized Compounds :
- The compound can be transformed into other functionalized derivatives through oxidation, reduction, or substitution reactions. For example:
- Oxidation can yield dimethoxy ketones or carboxylic acids.
- Reduction can produce amines.
- Substitution can lead to the formation of various benzoylacetonitriles.
- The compound can be transformed into other functionalized derivatives through oxidation, reduction, or substitution reactions. For example:
Biology
-
Antimicrobial Activity :
- Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For example:
- In vitro tests showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For example:
-
Antitumor Activity :
- Preliminary research suggests that the compound has potential antitumor effects. It has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation. Notable findings include:
- An IC50 value of 20 µM against HepG2 cells with an inhibition rate of 85% at 50 µM .
- Preliminary research suggests that the compound has potential antitumor effects. It has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation. Notable findings include:
Medicine
-
Drug Development :
- Ongoing research is exploring the potential of this compound as a lead compound for drug development. Its promising biological activities make it a candidate for further pharmacological exploration.
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets in biological systems. The nitrile group may act as an electrophile, while the methoxy groups enhance hydrophobic interactions with proteins .
Antimicrobial Activity Case Study
A study conducted on the antimicrobial effects of this compound revealed the following results:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Candida albicans | 10 | 40 |
Table 1: Antimicrobial activity of the compound against selected microorganisms.
Antitumor Activity Research
In another study focusing on antitumor activity, the compound was evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HepG2 | 20 | 85 |
| NCI-H661 | 15 | 90 |
| KB | 25 | 80 |
Table 2: Antitumor activity of the compound against different cell lines.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions and biochemical processes. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Chlorine substituents (e.g., in 3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile) increase molar mass and lipophilicity, which may affect membrane permeability and toxicity profiles.
Biological Activity :
- Curcumin analogs with 3,4-dimethoxybenzylidene groups exhibit potent antioxidant activity (e.g., IC₅₀ values comparable to ascorbic acid). This suggests that the target compound’s methoxy groups may similarly contribute to free radical neutralization.
- In contrast, triazole derivatives with 3,4-dimethoxyphenyl groups () show low predicted acute toxicity (via GUSAR modeling), highlighting how heterocyclic cores modulate safety profiles compared to nitrile-bearing compounds.
Chemical Reactivity :
- Lignin model compounds with 3,4-dimethoxyphenyl groups () undergo β-O-4 bond cleavage under mild alkaline conditions, indicating that methoxy substituents enhance susceptibility to nucleophilic attack. This reactivity may extend to the target compound’s ketone or nitrile groups.
Research Findings and Implications
- Antioxidant Potential: The structural similarity to curcumin analogs () implies that this compound could act as a radical scavenger, though experimental validation is needed.
- Toxicity Considerations : Unlike triazole derivatives (), nitrile-containing compounds may pose higher toxicity risks due to cyanide release under metabolic conditions. This warrants further toxicokinetic studies.
- Synthetic Applications : The compound’s nitrile group offers a handle for further derivatization (e.g., hydrolysis to amides or carboxylic acids), enabling tailored modifications for drug discovery.
Biological Activity
2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile, also known as a derivative of oxopropanenitrile, has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, efficacy in various models, and potential applications in drug development.
Chemical Structure and Properties
- Chemical Formula : C11H11NO3
- Molecular Weight : 205.21 g/mol
- CAS Number : 96729-80-5
The compound features a dimethoxyphenyl moiety attached to a propanenitrile functional group, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Effects : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxicity : The compound has shown varying degrees of cytotoxicity in human cell lines, indicating potential for use in targeted cancer therapies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, resulting in increased ROS levels that contribute to apoptosis.
Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase activation assays.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings showed:
- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.
- Zone of Inhibition : Measured at 15 mm against E. coli.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile, and how do reaction parameters affect yield?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with condensation between 3,4-dimethoxyphenyl precursors and a ketonitrile intermediate. For example, a Claisen-Schmidt condensation using a dimethoxy-substituted benzaldehyde and cyanoacetone under basic conditions (e.g., NaOH/EtOH) may yield the target compound. Reaction optimization involves adjusting temperature (50–80°C), solvent polarity (ethanol vs. THF), and stoichiometry to maximize yield (typically 60–75%). Characterization via TLC and HPLC ensures purity .
Q. How should spectroscopic techniques (NMR, IR) be applied to confirm the structural identity of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm, doublets for 3,4-dimethoxy substitution), a ketone carbonyl (δ 2.8–3.2 ppm, singlet for -CO-), and nitrile absence (no proton signal). Methoxy groups appear as singlets (δ 3.8–4.0 ppm).
- IR : Strong absorption bands for nitrile (C≡N, ~2240 cm⁻¹) and ketone (C=O, ~1710 cm⁻¹).
- Cross-validate with elemental analysis (C, H, N) and mass spectrometry (molecular ion peak at ~235 g/mol) .
Q. What computational tools predict the toxicity and bioactivity of this compound?
- Methodological Answer : Use in silico platforms like GUSAR for acute toxicity prediction (LD₅₀, LC₅₀) based on QSAR models. Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., cytochrome P450 or kinases) by simulating binding affinities. Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How do the electron-donating methoxy groups and electron-withdrawing nitrile influence reactivity in nucleophilic additions?
- Methodological Answer : The 3,4-dimethoxyphenyl group enhances electron density at the α-carbon, facilitating nucleophilic attack (e.g., Grignard reagents). The nitrile stabilizes intermediates via conjugation. Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 09) quantify electronic effects. Compare reactivity with non-methoxy analogs (e.g., 3-oxo-3-phenylpropanenitrile) to isolate substituent impacts .
Q. What strategies resolve discrepancies in biological activity data across in vitro vs. in vivo models?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and dosing protocols.
- Metabolite Profiling : Use LC-MS to identify active metabolites in in vivo systems that may differ from in vitro results.
- Pharmacokinetic Modeling : Compartmental analysis (e.g., WinNonlin) accounts for bioavailability and clearance differences .
Q. What enantioselective synthesis challenges arise for this compound, and which chiral catalysts show promise?
- Methodological Answer : Achieving stereocontrol at the α-carbon requires asymmetric catalysis. Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (proline derivatives) may induce enantioselectivity during ketone formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Safety and Handling
Q. What precautions are critical when handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
